5-(Trifluoromethyl)-1,3-benzodioxole
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Overview
Description
5-(Trifluoromethyl)-1,3-benzodioxole is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzodioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzodioxole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-1,3-benzodioxole may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nucleophilic substitution can produce various substituted benzodioxoles .
Scientific Research Applications
5-(Trifluoromethyl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-(Trifluoromethyl)-2-formylphenylboronic acid: Known for its antimicrobial activity.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals.
Trifluoromethylated phenols and anilines: Common in medicinal chemistry.
Uniqueness
5-(Trifluoromethyl)-1,3-benzodioxole is unique due to its benzodioxole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to other trifluoromethylated compounds .
Properties
Molecular Formula |
C8H5F3O2 |
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Molecular Weight |
190.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI Key |
KPBAALQWUKRVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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